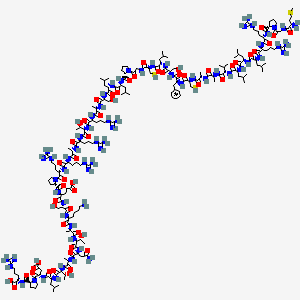![molecular formula C20H24O4 B561641 2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadien-1-yl)oxy]-5-methoxy- CAS No. 1432075-68-7](/img/structure/B561641.png)
2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadien-1-yl)oxy]-5-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadien-1-yl)oxy]-5-methoxy-” is a chemical compound with the molecular formula C20H24O4 . It is also known by other names such as Aurapten and 7-Geranyloxycoumarin .
Molecular Structure Analysis
The molecular structure of this compound includes a benzopyranone (chromen-2-one) ring attached to a dimethyl-octadienyl group via an ether linkage . The compound has a molecular weight of 312.4 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 312.4 g/mol. It has no hydrogen bond donors, three hydrogen bond acceptors, and six rotatable bonds . Its XLogP3 value, which is a measure of its lipophilicity, is 5.6 .Aplicaciones Científicas De Investigación
Anticancer Applications
One notable application of 2H-1-Benzopyran-2-one derivatives is in the field of anticancer drug development. Research has indicated that certain derivatives exhibit high tumor specificity with reduced keratinocyte toxicity, making them potential candidates for cancer treatment. For instance, compounds classified as 3-styrylchromones and 3-styryl-2H-chromenes have shown promising tumor specificity and minimal toxicity to normal oral keratinocytes in the context of human oral squamous cell carcinoma. These findings suggest a pathway for the development of new anticancer drugs with enhanced safety profiles (Sugita et al., 2017).
Pharmacological Properties
2H-1-Benzopyran-2-one derivatives, specifically osthole, exhibit a range of pharmacological activities including neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial effects. Osthole's rapid uptake and efficient utilization in the body, alongside its modulation of cAMP and cGMP levels, underline its potential as a multitarget alternative medicine (Zhang et al., 2015).
Antioxidant Activities
The antioxidant properties of chromones (1-benzopyran-4-ones) and their derivatives, integral to a normal human diet, contribute significantly to their therapeutic potential. These compounds exhibit anti-inflammatory, antidiabetic, antitumor, and anticancer activities by neutralizing active oxygen and interrupting free radical processes that lead to cell impairment. The structure-activity relationship analysis highlights the importance of specific functional groups in chromones for radical scavenging activity (Yadav et al., 2014).
Hepatocellular Carcinoma Treatment
Baicalein, a flavonoid derivative of 2H-1-Benzopyran-2-one, has been studied for its anticancer effects, particularly against hepatocellular carcinoma (HCC). Baicalein's influence on cell proliferation, metastasis, apoptosis, and autophagy demonstrates its potential as a novel, non-toxic medication for HCC treatment, offering a promising alternative to conventional treatments (Bie et al., 2017).
Therapeutic Applications and Patent Trends
Recent patents on benzopyran derivatives highlight their broad biological activity and potential as therapeutic agents for various diseases. The correlation between their structural characteristics and biological activity underscores their importance in drug discovery and development (Xiu et al., 2017).
Propiedades
IUPAC Name |
7-(3,7-dimethylocta-2,6-dienoxy)-5-methoxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-14(2)6-5-7-15(3)10-11-23-16-12-18(22-4)17-8-9-20(21)24-19(17)13-16/h6,8-10,12-13H,5,7,11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBVONLAJRGOAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC1=CC2=C(C=CC(=O)O2)C(=C1)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

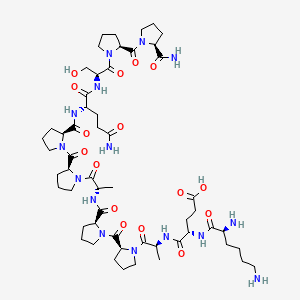
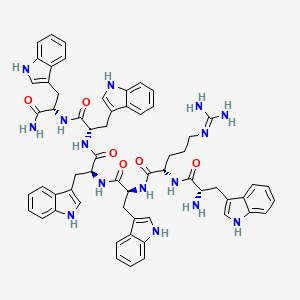

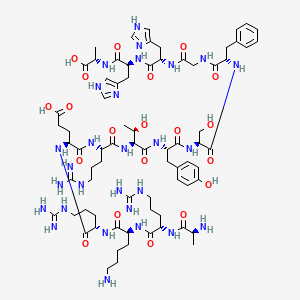
![L-Cysteine,L-cysteinyl-L-lysyl-L-phenylalanyl-L-phenylalanyl-D-tryptophyl-4-[[(1-methylethyl)amino]methyl]-L-phenylalanyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-, cyclic (111)-disulfide](/img/structure/B561565.png)

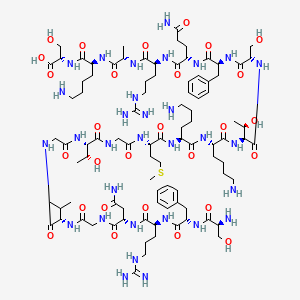
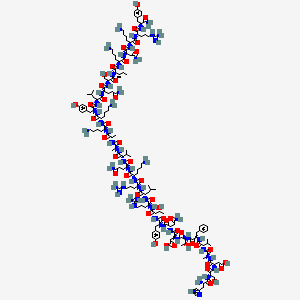
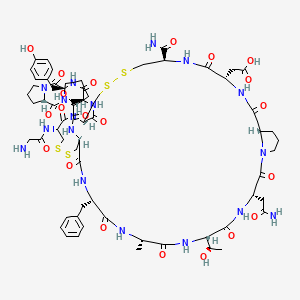
![d[Leu4,Lys8]-VP](/img/structure/B561572.png)

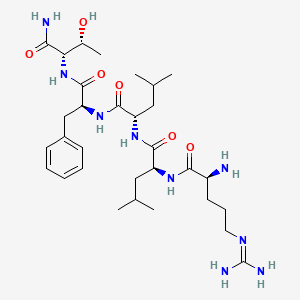
![[Ala17]-MCH](/img/no-structure.png)
